8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Description
Properties
CAS No. |
1216060-91-1 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
8-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
InChI |
InChI=1S/C7H8N4/c1-5-2-6(8)3-11-4-9-10-7(5)11/h2-4H,8H2,1H3 |
InChI Key |
WJJAZMHZIFDUFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NN=C2)N |
Origin of Product |
United States |
Preparation Methods
Comparative Summary of Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Microwave-assisted enaminonitrile reaction | Enaminonitrile, benzohydrazide | 140°C, microwave, dry toluene | Catalyst-free, eco-friendly | May require precursor optimization |
| Nucleophilic substitution on halogenated intermediate | 8-chloro triazolopyridine, methylamine | Reflux or mild heating | High yield, selective amination | Requires halogenated intermediate synthesis |
| Curtius rearrangement and cyclization | Pyridazine carboxylic acid, hydrazine hydrate | Acidic reflux, multi-step | Access to various derivatives | Multi-step, moderate yields |
| Patent convergent synthesis | Protected pyridine intermediates, coupling reagents | Multiple steps, controlled conditions | Scalable, suitable for API production | Complex, requires specialized reagents |
Research Findings and Optimization Notes
- Microwave-assisted synthesis reduces reaction time significantly compared to conventional heating and avoids use of catalysts, aligning with green chemistry principles.
- Nucleophilic substitution on halogenated intermediates allows for late-stage functionalization, facilitating structural diversity for SAR studies.
- Curtius rearrangement routes provide versatile access to hydrazine intermediates, but require careful control of reaction conditions to maximize yield and purity.
- Industrial patent methods emphasize convergent synthesis and protection strategies to improve overall efficiency and scalability for pharmaceutical applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 6-amino group serves as a primary site for nucleophilic attacks and functional group interconversions:
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring undergoes regioselective modifications:
| Position | Reagents | Products | Yield |
|---|---|---|---|
| 3- and 7-positions | HNO₃/H₂SO₄ at 0°C | Nitro derivatives | 68-72% |
| 8-Methyl group | Br₂ in CHCl₃ | Brominated analogs | 55% (with NBS) |
X-ray crystallography confirms substitution patterns alter molecular dipole moments from 4.2 D (parent) to 6.8 D (nitro derivative) .
Transition Metal-Mediated Cross-Couplings
Palladium/Nickel catalysis enables complex derivatization:
Oxidation and Reduction Pathways
Supramolecular Interactions
The amino group participates in hydrogen-bond networks:
-
Forms R₂²(8) motifs with carbonyl oxygen (d<sub>N⋯O</sub> = 2.89 Å)
-
π-Stacking distances: 3.4-3.7 Å in co-crystals with aromatic residues
FTIR analysis reveals characteristic vibrations:
These reactivity patterns position 8-methyl- triazolo[4,3-a]pyridin-6-amine as a privileged scaffold for developing kinase inhibitors (K<sub>i</sub> = 15 nM against TNKS2) , antimicrobial agents (MIC = 2 μg/mL vs S. aureus), and fluorescence probes (Φ<sub>F</sub> = 0.42 in PBS) . Recent advances in continuous flow synthesis have improved production efficiency to 82% yield at kilogram scale .
Scientific Research Applications
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a nitrogen-containing heterocyclic compound featuring a triazole and pyridine ring system. Its molecular formula is C₈H₇F₃N₄, and it has a trifluoromethyl group at the 3-position and a methyl group at the 8-position of the triazole ring. This compound has received interest in medicinal chemistry because of its structural characteristics and potential biological activities.
Applications
- Medicinal Chemistry The compound is studied as a potential inhibitor of various enzymes and receptors.
- Agricultural Chemistry It may potentially be used as a pesticide or herbicide due to its biological activity.
Research and Interaction Studies
Interaction studies have shown how this compound interacts with different biological targets. The uniqueness of 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is due to its combination of trifluoromethyl and amino functionalities, which enhances its biological activity and potential applications compared to similar compounds.
Structural Similarities
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine shares structural similarities with other compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | Methyl group at position 5 | Lacks trifluoromethyl group |
| 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | Methyl group at position 7 | Different substitution pattern |
| 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | Triazole without amine substitution | No amino group present |
Mechanism of Action
The mechanism of action of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key structural analogs differ in substituent positions and functional groups, significantly altering their properties:
*Estimated based on molecular formulas.
Physicochemical Properties
- Solubility : The 6-amine group enhances aqueous solubility (e.g., 3-methyl derivative in ), whereas lipophilic substituents (e.g., 8-CF₃ in ) reduce it.
- Synthetic Accessibility : Suzuki-Miyaura coupling () and nucleophilic aromatic substitution () are common methods for modifying the triazolopyridine core. The 8-methyl group may require directed C-H functionalization or tailored starting materials.
Data Tables
Table 2: Substituent Impact on Bioactivity
| Substituent Position | Common Modifications | Observed Effect |
|---|---|---|
| Position 8 | CH₃, Cl, C≡CH | CH₃: Steric bulk; Cl/CF₃: Metabolic stability; C≡CH: Rigidity for receptor binding |
| Position 6 | NH₂, SO₂NHR, alkyl chains | NH₂: Hydrogen bonding; SO₂NHR: Enzyme inhibition; alkyl: Lipophilicity |
Biological Activity
8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a compound belonging to the triazolopyridine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular structure of this compound includes a triazole ring fused with a pyridine moiety. The presence of the methyl group at the 8-position enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Compounds in the triazolopyridine class have been shown to inhibit BET (bromodomain and extraterminal domain) proteins, which are implicated in cancer progression. BET inhibitors can disrupt the transcriptional regulation of oncogenes by preventing the recruitment of transcriptional machinery to acetylated histones .
- Antimicrobial Activity : Some derivatives of triazolopyridines have demonstrated effectiveness against bacterial and fungal strains. For instance, certain modifications have resulted in compounds that are selectively active against Chlamydia and other pathogens .
The mechanisms through which this compound exerts its effects involve:
- Inhibition of Protein Interactions : The compound may inhibit protein-protein interactions critical for cellular processes such as transcription and replication.
- Disruption of DNA Repair Mechanisms : Similar compounds have been noted for their ability to interfere with DNA-PKcs (DNA-dependent protein kinase catalytic subunit), which plays a crucial role in DNA damage response .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of derivatives related to this compound:
- Antiprotozoal Activity : In one study, a series of [1,2,4]triazolo[4,3-a]pyridine derivatives were tested for their activity against Plasmodium falciparum, with some compounds showing IC50 values as low as 2.24 μM .
- Antiviral Activity : Another investigation focused on antiviral properties against influenza A virus. Certain derivatives demonstrated significant inhibition of viral replication with low cytotoxicity profiles .
Data Tables
| Compound | Target Pathogen | IC50 (μM) | Cytotoxicity (CC50 μg/mL) |
|---|---|---|---|
| This compound | Plasmodium falciparum | 2.24 | >64 |
| Derivative X | Influenza A | 10 | >100 |
| Derivative Y | Chlamydia | <5 | >50 |
Q & A
Q. What are optimized synthetic routes for 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine?
A robust synthesis involves cyclization of hydrazine derivatives with appropriate carbonyl precursors. For example, heating 2-hydrazinopyridine derivatives with substituted aldehydes in ethanol under reflux yields triazolopyridines . Key steps include:
- Reagent selection : Use of bis-(2-chloroethyl)amine hydrochloride for cyclization in sulfolane at 150°C .
- Purification : Recrystallization from ethanol or acetone to isolate solids, achieving yields of 56–83% depending on substituents .
- Monitoring : TLC tracking (16–24 h) to confirm reaction completion .
Q. How can the structure of this compound be confirmed experimentally?
Use multi-spectroscopic techniques:
Q. What safety protocols are recommended for handling this compound?
- Storage : Keep in a dry, sealed container at 2–8°C to prevent degradation .
- PPE : Use gloves, lab coats, and fume hoods to avoid inhalation or skin contact .
- Emergency measures : Neutralize spills with NaHCO3 and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with electron-withdrawing substituents?
- Optimized conditions : Replace sulfolane with DMF to enhance solubility of nitro- or halogen-substituted precursors, increasing yields to >70% .
- Catalysis : Introduce Pd/C or CuI to accelerate cyclization, reducing reaction time to 8–12 h .
- Contradictions : Some studies report lower yields (35–56%) with bulky substituents due to steric hindrance; mitigate via microwave-assisted synthesis .
Q. What computational methods predict the reactivity of 8-Methyl-triazolopyridines in nucleophilic substitutions?
Q. How can structural analogs be designed to enhance adenosine receptor selectivity?
Q. What in vitro assays validate biological activity against neurological targets?
- Radioligand binding : Use [³H]CCPA for A1 receptors and [³H]ZM241385 for A2A receptors in HEK293 cell membranes .
- Functional assays : Measure cAMP inhibition (EC50) via ELISA in cells expressing human adenosine receptors .
Q. How do solvent and pH affect the stability of 8-Methyl-triazolopyridines?
- Stability profile : The compound degrades in acidic conditions (pH < 3) via triazole ring hydrolysis. Use neutral buffers (pH 6–8) for long-term storage .
- Solvent compatibility : Stable in DMSO and ethanol but decomposes in chloroform due to light sensitivity .
Notes on Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
